molecular formula C12H8ClN3O2 B14685108 (E)-1-(4-Chlorophenyl)-2-(4-nitrophenyl)diazene CAS No. 29808-86-4

(E)-1-(4-Chlorophenyl)-2-(4-nitrophenyl)diazene

Cat. No.: B14685108
CAS No.: 29808-86-4
M. Wt: 261.66 g/mol
InChI Key: FKGUXBODSYYYHN-UHFFFAOYSA-N
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Description

(E)-1-(4-Chlorophenyl)-2-(4-nitrophenyl)diazene is an organic compound characterized by the presence of a diazene group (N=N) linking a 4-chlorophenyl group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Chlorophenyl)-2-(4-nitrophenyl)diazene typically involves the reaction of 4-chloroaniline with 4-nitrobenzene diazonium salt. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt. The reaction mixture is then treated with a base, such as sodium hydroxide, to promote the coupling reaction, resulting in the formation of the desired diazene compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure the completion of the reaction and the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Chlorophenyl)-2-(4-nitrophenyl)diazene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazene group, leading to the formation of different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 1-(4-Aminophenyl)-2-(4-nitrophenyl)diazene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the diazene compound.

Scientific Research Applications

(E)-1-(4-Chlorophenyl)-2-(4-nitrophenyl)diazene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-Chlorophenyl)-2-(4-nitrophenyl)diazene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The nitro group and diazene linkage play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-Bromophenyl)ethenesulfonyl fluoride: Similar in structure but contains a bromophenyl group and a sulfonyl fluoride group.

    1,3-Bis[(3,4-dicyano)phenoxy]-4,6-dinitrobenzene: Contains dicyano and dinitro groups, making it structurally similar but with different functional groups.

    Methyl 2-methyl-4-(3-methoxyphenyl)-5-oxo-1,4,5,6-tetrahydropyrimidine-6-carboxylate: Contains a methoxyphenyl group and a pyrimidine ring, providing structural similarity.

Uniqueness

(E)-1-(4-Chlorophenyl)-2-(4-nitrophenyl)diazene is unique due to its specific combination of a 4-chlorophenyl group and a 4-nitrophenyl group linked by a diazene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

29808-86-4

Molecular Formula

C12H8ClN3O2

Molecular Weight

261.66 g/mol

IUPAC Name

(4-chlorophenyl)-(4-nitrophenyl)diazene

InChI

InChI=1S/C12H8ClN3O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H

InChI Key

FKGUXBODSYYYHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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